molecular formula C11H14FNO3S2 B2417870 4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine CAS No. 2327477-72-3

4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine

Cat. No.: B2417870
CAS No.: 2327477-72-3
M. Wt: 291.36
InChI Key: VLNZKYLEBVATOB-UHFFFAOYSA-N
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Description

4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine is an organic compound that features a sulfonyl group attached to a thiomorpholine ring, with a fluorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. The thiomorpholine ring provides additional flexibility and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
  • 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole

Uniqueness

4-(5-fluoro-2-methoxybenzenesulfonyl)thiomorpholine is unique due to its combination of a sulfonyl group with a thiomorpholine ring and a fluorinated methoxyphenyl group. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)sulfonylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S2/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNZKYLEBVATOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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